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Compound of Interest

Compound Name: 3-Iodo-2-methylbenzoyl chloride

Cat. No.: B8698530

Get Quote

Abstract & Strategic Value
3-Iodo-2-methylbenzoyl chloride is a high-value bifunctional building block employed in the

synthesis of Type II kinase inhibitors and allosteric modulators. Its structural uniqueness lies in

the ortho-methyl group, which induces a twisted conformation in the resulting benzamide, often

critical for fitting into the hydrophobic back-pocket (gatekeeper region) of kinases such as c-

Met, Bcr-Abl, and p38 MAPK. Simultaneously, the meta-iodine substituent serves as a reactive

handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing rapid

library generation (SAR exploration).

This guide provides optimized protocols for handling, amide coupling, and downstream

functionalization of this scaffold, addressing specific challenges related to its steric congestion

and reactivity.

Structural Logic & SAR Implications
In kinase drug design, the benzamide motif is a privileged linker. The specific substitution

pattern of 3-iodo-2-methylbenzoyl chloride offers two distinct advantages:
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Conformational Control (The "Twist"): The C2-methyl group creates steric clash with the

amide carbonyl, forcing the phenyl ring out of coplanarity with the amide bond. This "twisted"

conformation mimics the bioactive pose required to navigate the narrow channel between

the ATP-binding site and the DFG-motif pocket.

The Iodine "Handle": The C3-iodine is electronically activated for cross-coupling but stable

enough to survive standard acylation conditions. It allows for the "Tail" region of the inhibitor

to be installed last, facilitating the synthesis of diverse libraries from a single core

intermediate.

Visualization: The Synthetic Logic Map

3-Iodo-2-methylbenzoyl
Chloride

Amide Coupling
(Hinge Binder Attachment)

 + Heteroaryl Amine
(Base, THF/DCM) Core Scaffold

(Aryl-Iodide Intermediate)

 Formation of
Twisted Amide Pd-Catalyzed Coupling

(Suzuki/Sonogashira)
 + Boronic Acid/Alkyne Final Kinase Inhibitor

(Type II)

 Late-Stage
Diversification

Click to download full resolution via product page

Figure 1: Modular synthetic workflow utilizing 3-iodo-2-methylbenzoyl chloride as a linchpin

for fragment-based drug discovery.

Chemical Properties & Handling[1][2][3]
Property Specification Notes

CAS Number
N/A (Chloride) / 133232-56-1

(Acid precursor)

Often prepared in situ from the

acid.

Molecular Weight 280.49 g/mol

Physical State Solid (Low melting) or Oil
Tendency to hydrolyze; store

under inert gas.

Reactivity High (Acyl Chloride)
Reacts violently with

water/alcohols.

Storage < -20°C, Desiccated
Moisture sensitive. Hydrolyzes

to acid.
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Safety Warning: This compound is a corrosive lachrymator. All operations must be performed in

a fume hood. Quench all glassware with aqueous bicarbonate before removal from the hood.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Amide
Coupling)
Objective: To couple the acid chloride with a heteroaryl amine (e.g., 3-aminopyridine,

aminopyrazole) to form the "Head-Linker" motif.

The Challenge: The ortho-methyl group provides steric hindrance, making the carbonyl carbon

less accessible than in unsubstituted benzoyl chlorides. Standard Schotten-Baumann

conditions (aqueous base) often fail due to competitive hydrolysis. Anhydrous conditions are

required.

Materials:
3-Iodo-2-methylbenzoyl chloride (1.0 equiv)

Heteroaryl amine (e.g., 3-amino-5-cyclopropylpyrazole) (1.0 equiv)

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Optional: DMAP (0.1 equiv) if the amine is electron-deficient.

Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

Dissolution: Dissolve the heteroaryl amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous

DCM. Cool to 0°C.

Addition: Dissolve 3-iodo-2-methylbenzoyl chloride in a minimal amount of DCM. Add this

solution dropwise to the amine mixture over 15 minutes.

Note: If using the solid directly, add in small portions to prevent exotherms.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

Monitoring: Check via LC-MS. The acid chloride is invisible on LC-MS (hydrolyzes to acid),

so monitor the disappearance of the amine and appearance of the product mass [M+H]+.

Workup:

Quench with saturated aqueous NaHCO₃.

Extract with DCM (3x).

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient). The iodine atom

makes the product lipophilic, aiding separation from polar impurities.

Protocol B: Late-Stage Diversification (Suzuki-Miyaura
Coupling)
Objective: To functionalize the iodine position with a solubilizing tail or hydrophobic group.

The Advantage: The steric bulk of the ortho-methyl group protects the amide bond from

hydrolysis during basic coupling conditions, while the meta-iodine remains highly reactive

toward oxidative addition by Palladium.

Materials:
Core Scaffold (from Protocol A) (1.0 equiv)

Boronic Acid/Ester (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 equiv)

Pd(dppf)Cl₂·DCM complex (0.05 equiv)

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:
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Degassing: Combine the Core Scaffold, Boronic Acid, and Base in a microwave vial or

pressure tube. Add solvents. Sparge with Argon for 10 minutes (Critical step to prevent

homocoupling).

Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel.

Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).

Workup:

Filter through a Celite pad to remove Pd black.

Dilute with EtOAc, wash with water.

Purification: Reverse-phase HPLC is recommended if the "tail" contains basic amines

(common in kinase inhibitors). Use a Water/Acetonitrile gradient with 0.1% Formic Acid.

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield in Amide Coupling Hydrolysis of Acid Chloride

Ensure DCM is anhydrous. If

the chloride is old, reflux in

SOCl₂ to "refresh" it before

use.

No Reaction (Amide Step) Steric Hindrance of Amine

Add 10 mol% DMAP as a

nucleophilic catalyst. Heat to

reflux (40°C) if necessary.

Dehalogenation (Loss of

Iodine)
Pd-Hydride species formation

Use anhydrous dioxane for the

Suzuki step or switch to a

milder catalyst like Pd(PPh₃)₄.

Atropisomer Mixture Restricted rotation

The product may appear as

two peaks on HPLC/NMR. Run

NMR at high temp (DMSO-d6,

80°C) to confirm coalescence.
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Case Study: c-Met Inhibitor Analog Synthesis
Context: Many c-Met inhibitors (e.g., analogs of Foretinib or Cabozantinib) utilize a central

scaffold bridging a quinoline (hinge binder) and a hydrophobic moiety.

Workflow:

Hinge Binder: 4-Aminoquinoline.

Linker:3-Iodo-2-methylbenzoyl chloride.

Result: Formation of N-(quinolin-4-yl)-3-iodo-2-methylbenzamide.

Diversification: Suzuki coupling with a fluorophenyl boronic acid.

Outcome: The 2-methyl group forces the benzamide to twist, directing the fluorophenyl group

into the hydrophobic back-pocket, increasing potency by 100-fold compared to the des-

methyl analog [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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